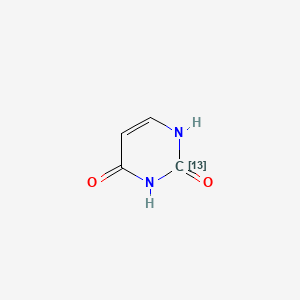
1-(4-メチルピペラジン-1-イル)-3-ヒドロキシベンゼン
概要
説明
3-(4-Methylpiperazin-1-yl)phenol is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol It features a phenol group substituted with a 4-methylpiperazine moiety
科学的研究の応用
3-(4-Methylpiperazin-1-yl)phenol has several scientific research applications:
作用機序
Target of Action
The primary target of 3-(4-Methylpiperazin-1-yl)phenol is the Hepatocyte growth factor receptor . This receptor plays a crucial role in cell growth, cell motility, morphogenesis, and tissue regeneration.
Mode of Action
It is known that the compound interacts with its target, the hepatocyte growth factor receptor, leading to changes in the receptor’s activity
Pharmacokinetics
It is known that the compound has a predicted boiling point of 3454±370 °C and a predicted density of 1123±006 g/cm3 . The compound’s pKa is predicted to be 10.33±0.10 , which may influence its absorption and distribution in the body
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)phenol can be achieved through several methods. One common approach involves the reaction of 3-bromophenol with N-methylpiperazine in the presence of a palladium catalyst (Pd2(dba)3) and a base such as tBuONa . The reaction is typically carried out in an anhydrous solvent like toluene under reflux conditions. The product is then purified using column chromatography.
Another method involves the use of sodium hydride (NaH) in N,N-dimethylformamide (DMF) as a base to facilitate the reaction between 3-(4-Methylpiperazin-1-yl)phenol and 5-chloro-2-nitroaniline . The reaction mixture is heated to 120°C under an inert atmosphere, and the product is isolated through extraction and purification processes.
Industrial Production Methods
Industrial production methods for 3-(4-Methylpiperazin-1-yl)phenol typically involve large-scale synthesis using similar reaction conditions as described above. The choice of catalysts, bases, and solvents may vary depending on the desired yield and purity of the final product. Optimization of reaction parameters is crucial to ensure cost-effective and efficient production.
化学反応の分析
Types of Reactions
3-(4-Methylpiperazin-1-yl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The phenol group can participate in nucleophilic aromatic substitution reactions, where the hydroxyl group is replaced by other substituents.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The nitro group in derivatives of 3-(4-Methylpiperazin-1-yl)phenol can be reduced to amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenated compounds and bases such as NaH or tBuONa.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions can produce quinones. Reduction reactions typically result in the formation of amines.
類似化合物との比較
Similar Compounds
3-(4-Arylpiperazin-1-yl)cinnolines: These compounds share a similar piperazine moiety and have been studied for their antifungal and antitumor activities.
Methyl piperazine derivatives: These compounds are structurally related and have shown promising anticancer activity.
Uniqueness
3-(4-Methylpiperazin-1-yl)phenol is unique due to its specific substitution pattern and the presence of both a phenol and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
3-(4-methylpiperazin-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-12-5-7-13(8-6-12)10-3-2-4-11(14)9-10/h2-4,9,14H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISHPJPGKBKMGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451862 | |
| Record name | 3-(4-methylpiperazin-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177489-10-0 | |
| Record name | 3-(4-methylpiperazin-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)













